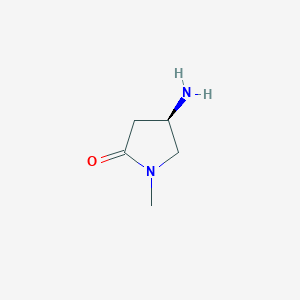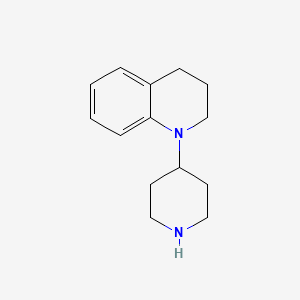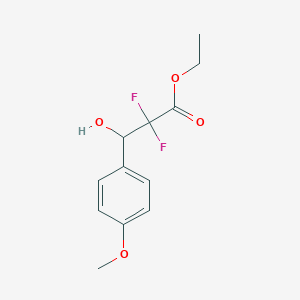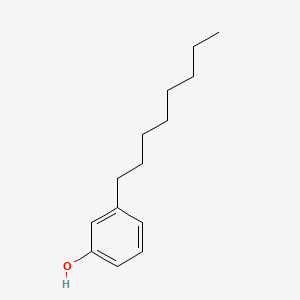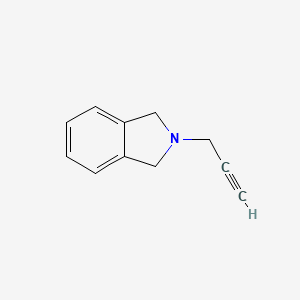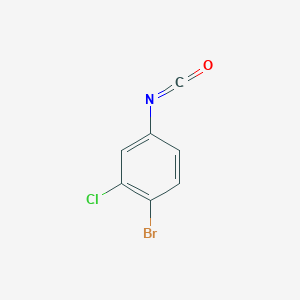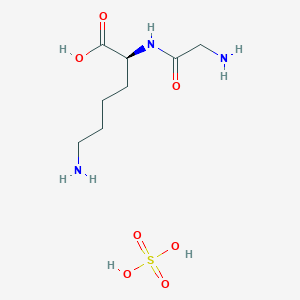
Glycyl-L-lysine sulfate
描述
Glycyl-L-lysine sulfate is a dipeptide compound consisting of glycine and L-lysine, with a sulfate group attached. This compound is known for its role in various biochemical processes and its potential applications in medicine and industry. This compound is particularly noted for its ability to enhance collagen production and promote wound healing.
准备方法
Synthetic Routes and Reaction Conditions: Glycyl-L-lysine sulfate can be synthesized through a series of chemical reactions involving the coupling of glycine and L-lysine, followed by the introduction of a sulfate group. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as carbodiimides and activation agents like N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, L-lysine can be produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. The fermentation process is optimized to achieve high yields and productivity, followed by downstream processing to isolate and purify the compound .
化学反应分析
Types of Reactions: Glycyl-L-lysine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学研究应用
Glycyl-L-lysine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including protein synthesis and enzyme activity.
Medicine: this compound is investigated for its potential in wound healing, tissue regeneration, and as a therapeutic agent for various conditions.
Industry: It is used in the production of cosmetics and personal care products due to its ability to enhance skin health and appearance
作用机制
The mechanism by which glycyl-L-lysine sulfate exerts its effects involves several molecular targets and pathways:
Collagen Production: The compound stimulates fibroblasts to produce collagen, which is essential for wound healing and tissue repair.
Antioxidant Activity: this compound has been shown to modulate the expression of antioxidant genes, reducing oxidative stress and promoting cellular health.
Signal Transduction: It acts as a signal peptide, triggering various cellular responses that contribute to its therapeutic effects.
相似化合物的比较
Glycyl-L-lysine sulfate can be compared with other similar compounds, such as:
Glycyl-L-histidyl-L-lysine: This tripeptide also promotes collagen production and has wound healing properties.
L-lysine monohydrochloride: Another form of L-lysine used in various applications, but without the sulfate group.
Glycyl-L-arginine: A dipeptide with similar properties but different amino acid composition.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and bioavailability. This makes it particularly effective in applications where rapid absorption and action are required .
属性
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3.H2O4S/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;1-5(2,3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);(H2,1,2,3,4)/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTCJLVDKVVCBT-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


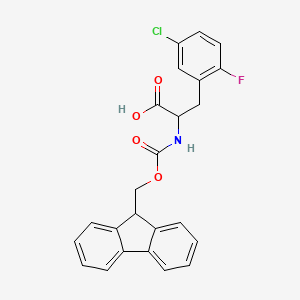

![Methyl 3-(benzo[d]oxazol-2-yl)benzoate](/img/structure/B3250028.png)
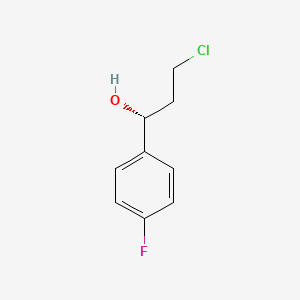
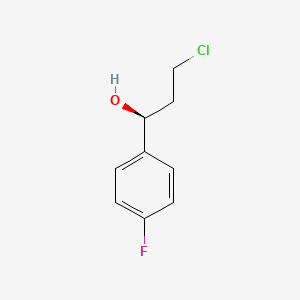
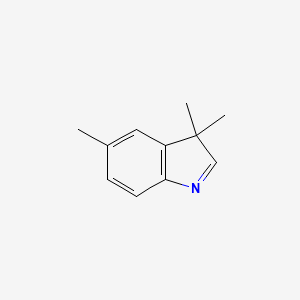
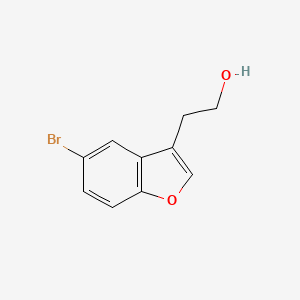
![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)
